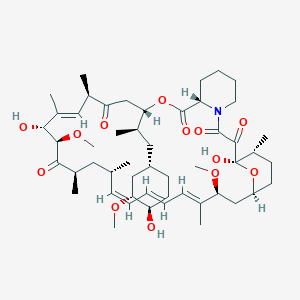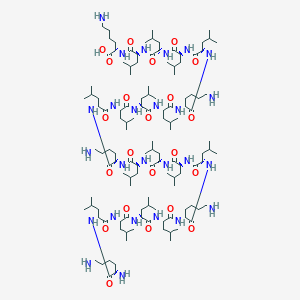![molecular formula C51H82N8O21S B549160 Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-
Overview
Description
FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. It serves as a precursor for the semisynthesis of micafungin, an echinocandin-type antifungal agent used for the clinical treatment of invasive fungal infections . Micafungin exhibits excellent water solubility due to the sulfonate moiety originating from FR901379, which significantly improves its pharmacological efficacy and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of FR901379 involves the optimization of the biosynthesis pathway by overexpressing rate-limiting enzymes such as cytochrome P450 McfF and McfH . These enzymes help eliminate the accumulation of unwanted byproducts and increase the production of FR901379 . Additionally, the transcriptional activator McfJ is overexpressed to regulate the biosynthesis of FR901379, further enhancing its production .
Industrial Production Methods
In industrial production, a highly efficient FR901379-producing strain is constructed via systems metabolic engineering in Coleophoma empetri MEFC09 . The engineered strain coexpressing McfJ, McfF, and McfH achieves a titer of 4.0 g/L under fed-batch conditions in a 5 L bioreactor . The purification process involves heating crude products of FR901379, dissolving them in water or aqueous solutions with organic solvents, and controlling the pH of the dissolved liquid . The dissolved liquid is then cooled or treated with organic solvents to obtain purified FR901379 .
Chemical Reactions Analysis
FR901379 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, transcriptional activators, and sulfonation genes . The major products formed from these reactions are FR901379 and its derivatives .
Scientific Research Applications
FR901379 has several scientific research applications, including:
Chemistry: It is used as a precursor for the semisynthesis of micafungin, an antifungal agent.
Biology: FR901379 is studied for its role in the biosynthesis of echinocandin-type antifungal agents.
Medicine: Micafungin, derived from FR901379, is used for the clinical treatment of invasive fungal infections.
Mechanism of Action
FR901379 exerts its effects by serving as a precursor for micafungin, which inhibits β-1,3-glucan synthase . This enzyme is necessary for the cell-wall synthesis of several fungal pathogens . By blocking the biosynthesis of β-1,3-glucan, micafungin potently inhibits the growth of fungal pathogens . The molecular targets and pathways involved include β-1,3-glucan synthase and the biosynthesis pathway of β-1,3-glucan .
Comparison with Similar Compounds
FR901379 is compared with other echinocandin-type antifungal agents such as caspofungin and anidulafungin . Unlike other echinocandin-type agents, micafungin, derived from FR901379, exhibits excellent water solubility due to the sulfonate moiety . This feature significantly improves its pharmacological efficacy and pharmacokinetic properties .
Similar Compounds
Caspofungin: Another echinocandin-type antifungal agent used for the treatment of invasive fungal infections.
Anidulafungin: An echinocandin-type antifungal agent with similar applications.
FR901379’s uniqueness lies in its role as a precursor for micafungin, which has superior water solubility and pharmacological properties compared to other echinocandin-type agents .
Properties
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLTEIQCKDUAT-UYCSHIFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O21S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



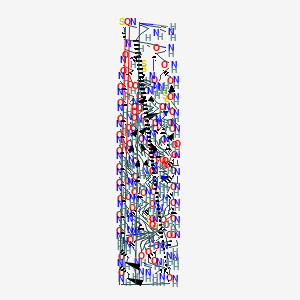
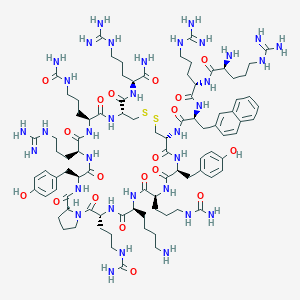
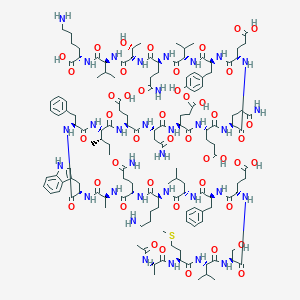
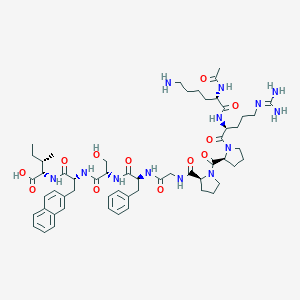
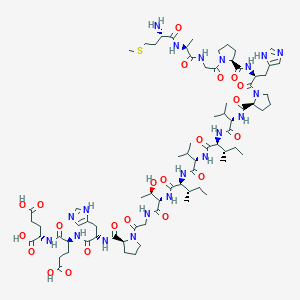
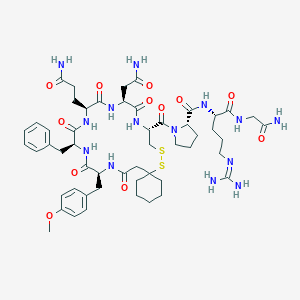
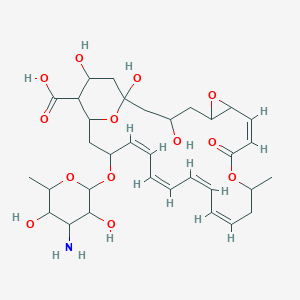

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
